3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid
Overview
Description
3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid is a chemical compound characterized by its chloro and trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propionic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-3-(trifluoromethoxy)benzene as the starting material.
Functionalization: The benzene ring undergoes functionalization to introduce the propionic acid group. This can be achieved through a series of reactions including nitration, reduction, and carboxylation.
Reaction Conditions: The reactions are generally carried out under controlled conditions, often involving the use of strong acids or bases, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production can be carried out using either batch or continuous processes, depending on the scale and desired purity of the compound.
Catalysts and Solvents: The use of specific catalysts and solvents is crucial in optimizing the yield and purity of the final product. Common catalysts include transition metals, while solvents can vary based on the specific reaction steps.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: Substitution reactions are common, where one functional group is replaced by another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Halogenating agents like chlorine, bromine, and iodine are often used, along with nitration reagents such as nitric acid and sulfuric acid.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction reactions can produce alcohols, amines, or other reduced derivatives.
Substitution Products: Substitution reactions can result in halogenated compounds, nitro compounds, and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: In biological research, it can be used as a probe or inhibitor in studying enzyme activities and metabolic pathways. Medicine: Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-4-(trifluoromethoxy)phenylamine: This compound differs by having an amine group instead of a carboxylic acid group.
m-Trifluoromethoxybenzoic acid: This compound has a similar structure but with a benzoic acid group instead of a propionic acid group.
(Trifluoromethoxy)benzene: This compound lacks the chloro and carboxylic acid groups present in 3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid.
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVQVQLEWTVHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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